molecular formula C8H14O4<br>C8H14O4<br>CH3CH2OCO(CH2)2COOCH2CH3 B7761292 Diethyl succinate CAS No. 68989-32-2

Diethyl succinate

Cat. No. B7761292
CAS RN: 68989-32-2
M. Wt: 174.19 g/mol
InChI Key: DKMROQRQHGEIOW-UHFFFAOYSA-N
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Description

Diethyl succinate (DES) is a diethyl ester with succinate molecules. It contains two ester groups and is majorly used in fragrances . It is also present as a volatile aroma component in grape juices, wines, and distilled beverages . It is a colorless liquid formed by Fischer esterification of succinic acid and ethanol .


Synthesis Analysis

This compound is formed by the Fischer esterification of succinic acid and ethanol . It can also be produced from hydrolysis broth that may contain small amounts of acetic acid in addition to succinic acid .


Molecular Structure Analysis

The molecular formula of this compound is (CH2CO2Et)2 (Et = ethyl). The organic molecule contains two ester groups .


Chemical Reactions Analysis

Being a diester, this compound is a particularly versatile building block. It participates in acyloin condensation to give 2-hydroxycyclobutanone . Via condensation with oxalate esters, it serves as a precursor to ketoglutaric acid . It is also a reagent in the Stobbe condensation .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 1.047 g/mL. It has a melting point of -20 °C and a boiling point of 218 °C. It is slightly soluble in water .

Scientific Research Applications

  • Antiviral Immune Response Regulation : Diethyl succinate was found to reduce the production of interferon-β and other immune responses in mouse peritoneal macrophages and RAW264.7 cells infected with the vesicular stomatitis virus. This suggests its role in modulating antiviral immune responses by affecting the MAVS-TBK1-IRF3 signaling pathway (Xiao et al., 2022).

  • Synthesis and Production : A study on the continuous production of this compound from succinic acid and ethanol demonstrated nearly 100% succinic acid conversions and up to 98% this compound yields. This research highlights its industrial synthesis potential (Orjuela et al., 2012).

  • Photodegradation of Malathion : The photodegradation of malathion, a diethyl(dimethoxythiophosphorylthio)succinate, in aqueous solutions was studied, emphasizing its environmental and toxicological implications (Aires et al., 1992).

  • Metabolic Imaging Agent : this compound has been used in real-time molecular imaging of the tricarboxylic acid (TCA) cycle in vivo. Its metabolism was altered in the presence of succinate dehydrogenase inhibitors, indicating its potential in metabolic research (Zacharias et al., 2012).

  • CO2 Capture Performance : this compound has been evaluated as a highly efficient carbon dioxide absorption solvent. Its absorption capacity and energy requirements were analyzed, suggesting its application in environmental technology (Hongwei et al., 2017).

  • Chemical Reactions and Synthesis : Research on the dianion of this compound showed its reactivity with alkylating agents and carbonyl compounds, indicating its utility in organic synthesis (Pohmakotr et al., 1982).

  • Catalyzed Synthesis : A study demonstrated the synthesis of this compound using sodium bisulfate, achieving an esterification yield of 80.5%, which is relevant for industrial chemistry (Rui, 2002).

  • Hydrolysis Catalysis : The hydrolysis of this compound catalyzed by cation exchange resin was investigated, providing insights into reaction kinetics and catalytic activities (Goto et al., 1983).

  • Vapor-phase Hydrogenation : Research on the vapor-phase hydrogenation of biomass-derived this compound over CuO/ZnO catalyst revealed interesting findings on its reactivity and potential in biofuel production (Ding et al., 2010).

  • Succinate's Role in Tumorigenesis : Studies have shown that succinate acts as an inflammatory signal and a carcinogenic initiator, with its accumulation observed in various malignancies. This highlights its potential role in cancer research (Zhao et al., 2017).

  • Intestinal Barrier Function and Inflammation in Pigs : Succinate's impact on intestinal epithelial barrier function and inflammation was studied in pigs, showing its influence on gut health and potential as a nutritional target (Li et al., 2019).

Mechanism of Action

Target of Action

Diethyl succinate is the diethyl ester of succinate . It is a versatile chemical intermediate that participates in various biochemical reactions . The primary targets of this compound are the enzymes involved in these reactions, such as those participating in acyloin condensation and the Stobbe condensation .

Mode of Action

This compound interacts with its targets by serving as a substrate or precursor in various biochemical reactions. For instance, it participates in acyloin condensation to give 2-hydroxycyclobutanone . It also serves as a precursor to ketoglutaric acid via condensation with oxalate esters .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key player in the tricarboxylic acid (TCA) cycle, where it serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . It is also involved in the synthesis of α-ketoglutarate, an essential metabolite in various biological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The major metabolic pathway of this compound involves rapid hydrolysis to obtain curcumin, followed by glucuronidation . The oral bioavailability of this compound is less than 1%, indicating that it is rapidly metabolized in the gastrointestinal tract . After intravenous dosing, this compound shows superior tissue distribution, with a higher tissue to plasma ratio of curcumin and curcumin glucuronide in several organs .

Result of Action

The result of this compound’s action is the production of various biochemical intermediates that participate in other reactions. For instance, it participates in acyloin condensation to produce 2-hydroxycyclobutanone . It also serves as a precursor to ketoglutaric acid, an important intermediate in the TCA cycle .

Safety and Hazards

Diethyl succinate is combustible and its vapors may spread along floors. Containers may explode when heated. In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . Avoid contact with skin and eyes .

Future Directions

Elevated intracellular succinate exerts a protective role in primary microglia by preventing their conversion into the pro-inflammatory M1 phenotype induced by LPS. This protective effect is SUCNR1-independent and mediated by reduced mitochondrial fission and cellular ROS production . Being a diester, diethyl succinate is a particularly versatile building block and can serve as a precursor to various compounds .

Biochemical Analysis

Biochemical Properties

Diethyl succinate is used at physiological pH and crosses biological membranes, incorporates into cells in tissue culture and is metabolized by the tricarboxylic acid cycle (TCA cycle) .

Cellular Effects

This compound has been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS . Elevated intracellular this compound exerts a protective role in the primary microglia by preventing their conversion into the pro-inflammatory M1 phenotype induced by LPS . This protective effect is SUCNR1-independent and mediated by reduced mitochondrial fission and cellular ROS production .

Molecular Mechanism

This compound inhibits the activation of MAVS-TBK1-IRF3 signaling by suppressing the formation of MAVS aggregates .

Temporal Effects in Laboratory Settings

The effects of this compound on microglial polarization and activation have been studied over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is a metabolite in the tricarboxylic acid cycle (TCA cycle), which plays a central role in mitochondrial activity .

Transport and Distribution

This compound can cross biological membranes and incorporate into cells in tissue culture .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it plays a role in the tricarboxylic acid cycle (TCA cycle) .

properties

IUPAC Name

diethyl butanedioate
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InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3
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InChI Key

DKMROQRQHGEIOW-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCC(=O)OCC
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Molecular Formula

Record name DIETHYL SUCCINATE
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DSSTOX Substance ID

DTXSID2038732
Record name Diethyl butanedioate
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Molecular Weight

174.19 g/mol
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Physical Description

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour
Record name Butanedioic acid, diethyl ester
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Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C
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Flash Point

90 °C c.c.
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Solubility

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils
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Density

1.04 g/cm³, 1.031-1.041
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Vapor Density

Relative vapor density (air = 1): 6.01
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Vapor Pressure

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133
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CAS RN

123-25-1
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Melting Point

-21 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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